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Compound of Interest

Compound Name: 2,4'-Dinitrobiphenyl

Cat. No.: B3371021 Get Quote

A detailed comparative analysis of the structural nuances of 2,4'-Dinitrobiphenyl and 2,2'-

Dinitrobiphenyl is presented for researchers, scientists, and drug development professionals.

This guide delves into the conformational differences dictated by the positioning of their nitro

groups, supported by experimental and computational data.

The seemingly subtle shift in the placement of a nitro group between 2,4'-Dinitrobiphenyl and

2,2'-Dinitrobiphenyl results in significant alterations to their three-dimensional structures. These

structural distinctions, particularly in the dihedral angle between the two phenyl rings, can

profoundly influence their chemical reactivity, physical properties, and biological activity.

Understanding these differences is crucial for applications in organic synthesis, materials

science, and toxicology.

At a Glance: Structural Parameter Comparison
The core structural dissimilarity between the two isomers lies in the steric hindrance imposed

by the nitro groups, which directly impacts the rotational freedom around the central carbon-

carbon single bond. In 2,2'-dinitrobiphenyl, the proximity of the two nitro groups at the ortho

positions of both phenyl rings forces the molecule into a non-planar conformation to alleviate

steric strain. Conversely, 2,4'-dinitrobiphenyl, with one nitro group in a less sterically

demanding para position, is expected to adopt a more planar conformation.
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Structural Parameter
2,4'-Dinitrobiphenyl
(Computational Data)

2,2'-Dinitrobiphenyl
(Experimental - X-ray
Crystallography)[1]

Dihedral Angle (Phenyl-

Phenyl)
~38° 58.0(1)°

C-C (Inter-ring) Bond Length ~1.49 Å Not explicitly stated in abstract

C-N Bond Lengths ~1.47 Å Not explicitly stated in abstract

O-N-O Bond Angles ~124° Not explicitly stated in abstract

Note: The data for 2,4'-Dinitrobiphenyl is based on computational modeling (DFT) of

nitrobiphenyl as a proxy, due to the lack of available experimental crystallographic data for this

specific isomer.[2] The data for 2,2'-dinitrobiphenyl is derived from single-crystal X-ray

diffraction analysis.

Experimental and Computational Methodologies
The determination of the precise molecular geometry of these compounds relies on a

combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction (for 2,2'-Dinitrobiphenyl)
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-

dimensional structure of a crystalline solid.[3] The process involves the following key steps:

Crystal Growth: High-quality single crystals of the compound are grown from a suitable

solvent by slow evaporation.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is

recorded as the crystal is rotated.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are

determined from the intensities of the diffraction spots using computational methods. The

structural model is then refined to best fit the experimental data.
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Density Functional Theory (DFT) Calculations (for 2,4'-
Dinitrobiphenyl)
In the absence of experimental data, computational methods such as Density Functional

Theory (DFT) provide a powerful tool for predicting molecular structures and properties.[4][5][6]

[7][8][9][10]

Model Building: A 3D model of the molecule is constructed using molecular modeling

software.

Geometry Optimization: The energy of the molecule is calculated for different spatial

arrangements of its atoms. The geometry is systematically adjusted to find the lowest energy

conformation, which corresponds to the most stable structure.

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized

structure represents a true energy minimum.

Biological Implications: A Look at Mutagenicity
The structural differences between dinitrobiphenyl isomers are not merely academic; they can

have significant toxicological consequences. Studies have shown that dinitrobiphenyls can

exhibit mutagenic properties, and this activity is dependent on their specific structure. For

instance, research has indicated that 2,4-dinitrobiphenyl derivatives require metabolic

activation to become mutagenic.[11] One study identified 2,4'-diamino-2',4-dinitrobiphenyl as a

directly mutagenic metabolite of 2,4,2',4'-tetranitrobiphenyl in Salmonella typhimurium TA98.

The conformation of the molecule can influence how it interacts with metabolic enzymes and

ultimately with DNA, highlighting the importance of understanding these structural details in the

context of drug development and safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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